2-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-6-amine
Description
Properties
IUPAC Name |
2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN4/c13-10-4-2-1-3-9(10)12-15-11-6-5-8(14)7-17(11)16-12/h1-7H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQDXLXLHVMGQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN3C=C(C=CC3=N2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-6-amine typically involves the use of enaminonitriles and benzohydrazides. A catalyst-free, additive-free, and eco-friendly method under microwave conditions has been established . This tandem reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound in a short reaction time. The methodology demonstrates a broad substrate scope and good functional group tolerance, resulting in the formation of products in good-to-excellent yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the microwave-mediated synthesis suggests potential for industrial application. The eco-friendly and catalyst-free nature of the reaction makes it suitable for large-scale production, minimizing environmental impact and reducing costs.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions include various substituted triazolopyridines, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-6-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-6-amine involves its interaction with various molecular targets and pathways. It acts as an inverse agonist for RORγt, and as an inhibitor for PHD-1, JAK1, and JAK2 . These interactions modulate the activity of these enzymes and receptors, leading to therapeutic effects in various diseases.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of 2-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-6-amine with related triazolopyridines and triazolopyrimidines:
Biological Activity
2-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine (CAS No. 1534474-93-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₁₂H₉FN₄
- Molecular Weight : 228.23 g/mol
- IUPAC Name : this compound
- InChI Key : Not available
Research indicates that compounds containing the triazolo-pyridine scaffold exhibit various biological activities, primarily through modulation of enzyme activity and interaction with cellular pathways. The specific mechanisms for this compound are still under investigation but may involve:
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibition of key enzymes involved in cancer progression.
- Cell Cycle Arrest : Studies have reported that triazole derivatives can induce G2/M phase arrest in cancer cells.
- Apoptosis Induction : The compound may promote programmed cell death in malignant cells.
Antiproliferative Effects
The antiproliferative activity of this compound has been explored in several studies:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 0.75 | Tubulin polymerization inhibition |
| HCT-116 | 0.53 | G2/M arrest and apoptosis induction |
These findings suggest that the compound exhibits potent antiproliferative effects against various cancer cell lines.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the phenyl and triazole rings significantly affect biological activity. For instance:
- Substituting different groups on the phenyl ring can enhance or diminish potency.
- Fluorine substitution at specific positions increases lipophilicity and cellular uptake.
Study 1: Anticancer Activity
In a study published by MDPI, derivatives of triazolo-pyridine compounds were synthesized and tested against cancer cell lines. The results indicated that compounds similar to this compound exhibited significant anticancer properties with IC50 values in the low micromolar range .
Study 2: Inhibition of Enzymatic Activity
Another study focused on the inhibition of adenylyl cyclase type 1 (AC1), which plays a role in pain signaling pathways. The compound demonstrated selective inhibition with an IC50 comparable to other known inhibitors . This suggests potential applications in pain management therapies.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for constructing the [1,2,4]triazolo[1,5-a]pyridine core in compounds like 2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine?
- Methodological Answer : The triazolo[1,5-a]pyridine scaffold is typically synthesized via cyclocondensation of 2-hydrazinopyridines with nitriles or via oxidative cyclization of pyridine-based precursors. For example, Suzuki-Miyaura coupling is widely used to introduce aryl substituents (e.g., 2-fluorophenyl) at specific positions. In analogous compounds, coupling reactions using boronic acids and halogenated intermediates (e.g., 7-bromo-[1,2,4]triazolo[1,5-a]pyridine) under palladium catalysis have been successful . General procedures often involve dichlorinated intermediates (e.g., 5,7-dichloro derivatives) followed by regioselective amination .
Q. How can the structural identity and purity of this compound be validated?
- Methodological Answer :
- X-ray crystallography : Used to confirm molecular geometry and substituent positioning, as demonstrated for N-(4-chlorophenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine .
- NMR spectroscopy : Key for verifying regiochemistry (e.g., distinguishing C6 vs. C7 substitution). For example, ¹H NMR signals for aromatic protons in the pyridine ring typically appear between δ 7.5–9.0 ppm, with fluorophenyl protons showing coupling patterns (e.g., J = 8–10 Hz for ortho-F) .
- HPLC-MS : Essential for assessing purity (>95%) and detecting byproducts from amination or coupling steps .
Q. What preliminary biological screening strategies are recommended for this compound?
- Methodological Answer : Prioritize target-based assays based on structural analogs. For instance, triazolo[1,5-a]pyridines with fluorophenyl groups have shown activity as kinase inhibitors or microtubule-targeting agents. Use:
- In vitro enzyme inhibition assays (e.g., kinases, proteasomes) with IC₅₀ determination .
- Cellular viability assays (e.g., MTT) in disease-relevant cell lines (e.g., cancer, neurodegenerative models) .
- Solubility and stability screening in PBS or simulated biological fluids to guide formulation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?
- Methodological Answer :
- Substituent variation : Systematically modify the fluorophenyl group (e.g., meta-F, CF₃) and the C6 amine (e.g., alkylation, acylation) to assess impacts on potency and selectivity .
- Bioisosteric replacement : Replace the triazolo[1,5-a]pyridine core with triazolo[1,5-c]pyrimidines or pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines to evaluate scaffold flexibility .
- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bond donors/acceptors and hydrophobic regions .
Q. How can contradictory data on solubility and metabolic stability be resolved?
- Methodological Answer :
- For low solubility : Employ co-solvent systems (e.g., DMSO:PEG 400) or salt formation (e.g., HCl salt of the amine). Parallel artificial membrane permeability assays (PAMPA) can predict absorption .
- For metabolic instability : Conduct liver microsome assays (human/rodent) to identify metabolic hotspots (e.g., N-dealkylation of the C6 amine). Introduce blocking groups (e.g., cyclopropyl) or deuterate labile positions .
Q. What computational strategies are effective for predicting binding modes to targets like kinases or proteasomes?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Glide to dock the compound into crystal structures of target proteins (e.g., human 20S proteasome) .
- Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., GROMACS) to identify key residue interactions .
- Free energy calculations : Apply MM/GBSA to estimate binding affinities and rank derivatives .
Q. How can regioselectivity challenges during C6 amination be addressed?
- Methodological Answer :
- Protecting group strategy : Use tert-butoxycarbonyl (Boc) to block competing reactive sites. For example, protect the triazole nitrogen before amination .
- Microwave-assisted synthesis : Enhance reaction kinetics and selectivity under controlled temperature/pressure .
- Catalytic optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., XPhos) to favor C6 over C5 functionalization .
Data Contradiction Analysis
Q. How should conflicting reports on cytotoxicity in neuronal vs. cancer cell lines be interpreted?
- Methodological Answer :
- Dose-response profiling : Re-evaluate IC₅₀ values across multiple cell lines (e.g., SH-SY5Y neurons vs. HeLa) with standardized protocols .
- Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to identify unintended targets (e.g., TrkA in neurons vs. EGFR in cancer) .
- Mechanistic studies : Perform Western blotting for apoptosis markers (e.g., cleaved caspase-3) and autophagy (LC3-II/LC3-I ratio) to clarify cell death pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
